molecular formula C12H11N3O2 B010364 4-Benzylamino-3-nitropyridine CAS No. 100306-70-5

4-Benzylamino-3-nitropyridine

Cat. No. B010364
M. Wt: 229.23 g/mol
InChI Key: MEVVLVNFFGTNKY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-Benzylamino-3-nitropyridine involves several key steps, including the condensation of nitroacetonitrile with isothiourea derivatives to prepare di(alkylamino)-2-nitro-2-cyanoethylenes, which are crucial intermediates (Kanishchev, Korneeva, & Shevelev, 1986). Additionally, the reaction of 2-arylaminomethyl-3-nitropyridines with primary aromatic amines under specific conditions can yield various substituted pyrazolopyridines (Foster & Hurst, 1973).

Molecular Structure Analysis

Structural analysis of related nitropyridines reveals that non-centrosymmetric packing, influenced by the position and nature of substituents on the aromatic ring, is a significant factor determining their physical properties and potential application in nonlinear optical materials (Desiraju & Krishna, 1988).

Chemical Reactions and Properties

4-Benzylamino-3-nitropyridine and related compounds undergo various chemical reactions, including cycloaddition, substitution, and oxidation-reduction processes. These reactions significantly affect their chemical properties and potential applications in materials science and organic synthesis (Bakke & Svensen, 2001).

Physical Properties Analysis

The physical properties of nitropyridines, including 4-Benzylamino-3-nitropyridine, are influenced by their molecular structure. X-ray crystallography and vibrational spectroscopy studies provide insights into their crystal packing, molecular geometry, and intermolecular interactions, which are crucial for understanding their physical characteristics and potential applications (Bryndal et al., 2012).

Chemical Properties Analysis

The chemical properties of 4-Benzylamino-3-nitropyridine, such as reactivity towards nucleophilic substitution, electrophilic addition, and redox behavior, are central to its utility in organic synthesis and material science. Studies on the oxidative amination of nitropyridines reveal the regioselectivity and efficiency of these reactions, highlighting the compound's versatility in chemical transformations (Bakke & Svensen, 2001).

Scientific Research Applications

  • Pharmaceuticals and Other Fields : 4-Aminopyridine, a related compound, is used in pharmaceuticals, pesticides, dyes, and other areas. Research aims to reduce production costs, improve yields, and minimize environmental impact (Hu Xi-en, 2004).

  • Ultrafast Proton Transfer Studies : The ortho substituent in related compounds like 2-butylamino-6-methyl-4-nitropyridine N-oxide leads to rapid proton transfer, useful in studying ultrafast molecular processes (B. Poór et al., 2006).

  • Synthesis of Pyrazoles : A method for synthesizing 3-amino-5-benzylamino-4-nitropyrazole has been developed, indicating the compound's utility in chemical synthesis (M. Kanishchev et al., 1986).

  • Oxidative Amination : Research on the oxidative amination of 3-nitropyridines shows high regioselectivity and yield, highlighting its potential in chemical transformations (J. Bakke, Harald Svensen, 2001).

  • Oxidative Dyestuff Intermediate : 3-Nitro-2-pyridone, a structurally similar compound, shows potential as an oxidative dyestuff intermediate (G.-F. Zhang et al., 2006).

  • Arylation and Alkylation Methods : One-pot arylation and alkylation of nitropyridine N-oxides, applicable to various pyridine compounds, have been developed (Fang Zhang, Xin-Fang Duan, 2011).

  • Benzidine-Like Rearrangement : A study on benzidine-like rearrangement for introducing 2-aminophenyl groups into heterocycles illustrates the versatility of similar compounds in chemical synthesis (T. Sheradsky et al., 1980).

  • Pharmaceutical Forms for Neurological Disorders : Studies on 3,4-diaminopyridine, a related compound, have led to the development of new pharmaceutical forms for treating neurological disorders like Lambert-Eaton myasthenia syndrome (J. Raust et al., 2007).

  • Heterocyclic Ring-Opening Reactions : Research on heterocyclic ring-opening reactions producing 1-aryl-4-arylimino-3-nitropyridines highlights the compound's potential in creating new chemical entities (C. Ducrocq et al., 1979).

properties

IUPAC Name

N-benzyl-3-nitropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c16-15(17)12-9-13-7-6-11(12)14-8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEVVLVNFFGTNKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=NC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399593
Record name 4-BENZYLAMINO-3-NITROPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzylamino-3-nitropyridine

CAS RN

100306-70-5
Record name 4-BENZYLAMINO-3-NITROPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
PK Dubey, KS Chowdary, B Ramesh, PVVP Reddy - Arkivoc, 2008 - arkat-usa.org
… (9) which with benzyl chloride, under phase transfer catalytic (PTC) conditions, in the presence of K2CO3 as a base, resulted in the formation25 of 4-benzylamino-3-nitropyridine (10). …
Number of citations: 1 www.arkat-usa.org
JB Campbell, JM Greene, ER Lavagnino… - Journal of …, 1986 - Wiley Online Library
… Benzylamine also reacts readily with 5 and 11 providing 4-benzylamino-3-nitropyridine (9) and Z-benzylamino-3nitropyridine (16) in excellent yields. The strategy envisioned with these …
Number of citations: 19 onlinelibrary.wiley.com

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